Methyl 2-(hydroxymethyl)-5-methoxy-1-methyl-4,7-dioxo-4,7-dihydro-1H-indole-3-carboxylate
Description
Methyl 2-(hydroxymethyl)-5-methoxy-1-methyl-4,7-dioxo-4,7-dihydro-1H-indole-3-carboxylate is a substituted indole derivative characterized by a 1-methyl group, a 5-methoxy substituent, a 2-hydroxymethyl moiety, and 4,7-dioxo groups within a dihydroindole core. The compound’s structure combines electron-withdrawing (dioxo, ester) and electron-donating (methoxy, hydroxymethyl) groups, conferring unique physicochemical and reactivity profiles.
Properties
Molecular Formula |
C13H13NO6 |
|---|---|
Molecular Weight |
279.24 g/mol |
IUPAC Name |
methyl 2-(hydroxymethyl)-5-methoxy-1-methyl-4,7-dioxoindole-3-carboxylate |
InChI |
InChI=1S/C13H13NO6/c1-14-6(5-15)9(13(18)20-3)10-11(14)7(16)4-8(19-2)12(10)17/h4,15H,5H2,1-3H3 |
InChI Key |
AQFDCUQMOICHBW-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C2=C1C(=O)C=C(C2=O)OC)C(=O)OC)CO |
Origin of Product |
United States |
Preparation Methods
The synthesis of Methyl 2-(hydroxymethyl)-5-methoxy-1-methyl-4,7-dioxo-4,7-dihydro-1H-indole-3-carboxylate involves multiple steps. One common method includes the reaction of 5-methoxyindole with formaldehyde and subsequent esterification . Industrial production methods often utilize catalysts and optimized reaction conditions to enhance yield and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Scientific Research Applications
Methyl 2-(hydroxymethyl)-5-methoxy-1-methyl-4,7-dioxo-4,7-dihydro-1H-indole-3-carboxylate has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Its derivatives are studied for their potential as antiviral, anticancer, and antimicrobial agents.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects through interactions with various molecular targets. It can bind to specific receptors or enzymes, modulating their activity and leading to desired biological outcomes . The exact pathways involved depend on the specific application and the derivative used .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s closest structural analogues include:
- Ethyl 5-methoxyindole-2-carboxylate (): Differs in the ester group (ethyl vs. methyl) and lacks the 4,7-dioxo and 2-hydroxymethyl substituents. The 5-methoxy group is shared, but positional differences (e.g., 7-methoxy in other derivatives) significantly alter electronic properties and solubility .
- 7-Methoxy-1H-indole-3-carboxylic acid (): Features a carboxylic acid at position 3 and a 7-methoxy group.
- Methyl 1-methyl-β-carboline-3-carboxylate (): A β-carboline derivative with a fused ring system.
Table 1: Key Structural and Physicochemical Comparisons
Physicochemical and Functional Differences
- Polarity and Solubility : The target compound’s hydroxymethyl and dioxo groups enhance hydrophilicity compared to Ethyl 5-methoxyindole-2-carboxylate. However, its methyl ester group may improve membrane permeability relative to 7-methoxy-1H-indole-3-carboxylic acid.
- Thermal Stability : High melting points in analogues like Methyl 1-methyl-β-carboline-3-carboxylate (>200°C) suggest that the target compound may also exhibit strong crystalline stability .
Biological Activity
Methyl 2-(hydroxymethyl)-5-methoxy-1-methyl-4,7-dioxo-4,7-dihydro-1H-indole-3-carboxylate is a complex indole derivative with intriguing biological properties. Its structure, characterized by multiple functional groups including hydroxymethyl and methoxy, suggests potential pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , and it possesses a unique structure that includes:
- Indole core : A fused bicyclic structure that is common in many biologically active compounds.
- Dioxo groups : Contributing to its reactivity and potential biological interactions.
- Hydroxymethyl and methoxy groups : These functional groups may enhance solubility and bioactivity.
Antimicrobial Activity
Preliminary studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of indole have been shown to possess antibacterial activity against strains such as E. coli and S. aureus .
| Compound | Activity | MIC (μg/mL) |
|---|---|---|
| Methyl 2-(hydroxymethyl)-5-methoxy... | Antibacterial | TBD |
| Indole derivatives | Antibacterial | 500 - 1000 |
Anticancer Potential
Research into the anticancer properties of indole derivatives suggests that this compound may act as an alkylating agent that modifies DNA . This mechanism is crucial for its potential use in treating various cancers, including non-small-cell lung carcinoma.
The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses include:
- Inhibition of Protein Synthesis : Similar compounds have been shown to inhibit protein synthesis in pathogenic bacteria .
- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, leading to cell death .
- Modulation of Immune Responses : By affecting immune cell signaling pathways, it may enhance the body’s ability to combat infections .
Study on Antimicrobial Activity
In a study examining the antimicrobial effects of various indole derivatives, methyl 2-(hydroxymethyl)-5-methoxy... was found to exhibit promising activity against several bacterial strains. The Minimum Inhibitory Concentration (MIC) was determined using standard broth dilution methods.
Study on Anticancer Effects
A recent investigation into the anticancer effects of indole derivatives highlighted the potential of methyl 2-(hydroxymethyl)-5-methoxy... in inhibiting tumor growth in vitro. The study reported a significant reduction in cell viability in cancer cell lines treated with the compound compared to control groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
